retinoyl chloride

Overview

Description

Retinoic acid chloride is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, and immune function . Retinoic acid chloride, being a reactive intermediate, is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinoic acid chloride can be synthesized by reacting retinoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{Retinoic Acid} + \text{SOCl}_2 \rightarrow \text{Retinoic Acid Chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: While specific industrial methods for producing retinoic acid chloride are not widely documented, the process generally involves large-scale reactions using thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Retinoic acid chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water, retinoic acid chloride hydrolyzes to form retinoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acid chloride.

Major Products:

Amides: Formed by reacting with amines.

Esters: Formed by reacting with alcohols.

Thioesters: Formed by reacting with thiols.

Retinoic Acid: Formed by hydrolysis.

Scientific Research Applications

Retinoic acid chloride is used in various scientific research applications, including:

Organic Synthesis: As a reactive intermediate, it is used to synthesize various retinoid derivatives with potential therapeutic applications.

Biological Studies: It is used to modify proteins and other biomolecules to study their functions and interactions.

Pharmaceutical Research: Retinoic acid derivatives are investigated for their potential in treating skin conditions, cancers, and other diseases.

Mechanism of Action

Retinoic acid chloride exerts its effects primarily through its conversion to retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus . These receptors function as ligand-activated transcription factors, regulating the expression of genes involved in cell differentiation, proliferation, and apoptosis . The binding of retinoic acid to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .

Comparison with Similar Compounds

Retinoic Acid: The parent compound, essential for embryonic development and immune function.

Retinol: The alcohol form of vitamin A, used in skincare products for its anti-aging properties.

Retinal: The aldehyde form of vitamin A, crucial for vision.

Retinoate Derivatives: Synthetic derivatives with improved stability and reduced toxicity.

Uniqueness: Retinoic acid chloride is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions allows for the creation of a wide range of retinoid compounds with diverse biological activities .

Biological Activity

Retinoyl chloride, a derivative of retinoic acid, has garnered significant attention in biological research due to its diverse roles in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on skin and cellular differentiation, and relevant case studies.

Overview of this compound

This compound is a reactive intermediate in the synthesis of various retinoids and is primarily used in organic synthesis and pharmaceutical research. Its conversion to retinoic acid allows it to exert biological effects through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell proliferation, differentiation, and apoptosis .

The primary mechanism by which this compound exerts its biological effects is through its conversion to retinoic acid. This active form interacts with specific nuclear receptors, leading to changes in gene expression that influence various biological processes:

- Cell Differentiation : Retinoic acid promotes the differentiation of keratinocytes and other cell types, playing a crucial role in skin health and development.

- Embryonic Development : It is essential for normal embryonic development, particularly in organogenesis and cellular patterning .

- Immune Function : Retinoic acid influences immune responses by modulating the activity of immune cells.

Biological Activity in Skin

This compound has been studied extensively for its effects on skin health. Research indicates that it enhances skin hydration, improves barrier function, and promotes the turnover of skin cells.

Case Study: Effects on Skin Barrier Function

A study examined the impact of retinol (a related compound) on skin barrier function using rabbit skin models. The results indicated that retinol significantly altered ion transport pathways in keratinocytes, enhancing chloride ion secretion, which may contribute to improved hydration and barrier integrity .

Table 1: Summary of Effects on Skin Barrier Function

| Parameter | Control Group | Retinol Group | Significance (p-value) |

|---|---|---|---|

| Initial Resistance (R) | Lower | Higher | <0.001 |

| Final Resistance (R) | Constant | Decreased | 0.03 |

| Potential Difference (PD) | Negative | Positive | <0.001 |

Cellular Proliferation and Differentiation

This compound's role in cell proliferation and differentiation has been documented through various studies. For instance, it has been shown to elevate levels of specific proteins associated with keratinocyte proliferation such as proliferating cell nuclear antigen (PCNA) and involucrin when applied topically .

Case Study: Epidermal Hyperplasia Induction

In an experimental setup involving hairless mice treated with retinol, researchers observed significant epidermal hyperplasia compared to controls treated with benzalkonium chloride (BKC). The study found elevated levels of HB-EGF (heparin-binding epidermal growth factor), indicating that this compound enhances epidermal growth factor signaling pathways critical for skin repair and regeneration .

Table 2: Comparison of Epidermal Markers

| Treatment Type | PCNA Expression | Involucrin Levels | HB-EGF Levels |

|---|---|---|---|

| Control | Low | Low | Baseline |

| Retinol | High | High | Elevated |

| BKC | Moderate | Moderate | Low |

Toxicological Considerations

While this compound exhibits beneficial effects, its potential toxicity must also be considered. Excessive exposure can lead to adverse effects such as irritation or dermatitis. A comprehensive review highlighted that while retinoids are generally safe at therapeutic doses, their misuse can result in significant toxicity .

Properties

IUPAC Name |

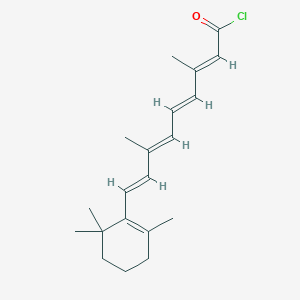

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWAFSRXIGEEKA-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-60-4 | |

| Record name | Vitamin A acid chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A acid chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.